1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine
Description
The compound 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine features a triazolopyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a piperazine ring at position 5. The piperazine moiety is further modified with a thiophene-2-sulfonyl group. This structure combines a heterocyclic scaffold with polar sulfonyl and methoxy substituents, which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3S2/c1-29-15-6-4-14(5-7-15)26-19-17(22-23-26)18(20-13-21-19)24-8-10-25(11-9-24)31(27,28)16-3-2-12-30-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJNBOULQMKABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CS5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine (often referred to as "compound X") is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound X can be described as follows:
- Molecular Formula : C16H19N7O3S
- Molecular Weight : 389.4 g/mol
- IUPAC Name : 1-Methanesulfonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
The compound features a triazolo-pyrimidine core that is essential for its biological activity. The presence of the methoxyphenyl and thiophene groups contributes to its pharmacological properties.
Research indicates that compound X may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with the active sites of various enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds designed to target specific enzymatic pathways.
- Receptor Modulation : The compound may interact with numerous receptors involved in cellular signaling pathways. Such interactions can influence cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of compound X and its analogs:
- In Vitro Studies : Compound X has been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, in a study assessing the efficacy against HCT-116 colorectal cancer cells, it demonstrated an IC50 value of approximately 0.53 µM, indicating potent activity compared to standard chemotherapeutics like CA-4 .
Structure-Activity Relationship (SAR)
The structural components of compound X significantly influence its biological activity:
- The methoxyphenyl group at position 4 enhances lipophilicity and receptor binding affinity.
- The triazolo-pyrimidine scaffold is critical for enzyme inhibition and receptor interaction.
Studies have shown that modifications to these groups can lead to variations in potency and selectivity against different cancer types .
Case Studies
- Molecular Docking Studies : In silico docking studies have revealed that compound X interacts favorably with targets such as EGFR and PI3K, which are vital in cancer progression . These interactions suggest a mechanism by which the compound could inhibit tumor growth by blocking critical signaling pathways.
- ADME Studies : Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated to understand the pharmacokinetics of compound X better. Results indicated favorable absorption characteristics and moderate metabolic stability, making it a promising candidate for further development .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazole and pyrimidine rings are known to interact with various biological targets involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in DNA replication or repair mechanisms in cancer cells, leading to reduced cell viability.
Antimicrobial Properties
Research has suggested that derivatives of triazole and piperazine possess antimicrobial activity against a range of pathogens. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological activity. Compounds containing this moiety have been explored for their potential use as anxiolytics or antidepressants:
- Target Interaction : These compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant inhibition of tumor growth in vitro with IC50 values in nanomolar range. |
| Study B | Assess antimicrobial activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) below clinically relevant levels. |
| Study C | Investigate neuropharmacological effects | Indicated potential anxiolytic effects in animal models with reduced anxiety-like behavior in elevated plus maze tests. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety is a common site for nucleophilic substitution due to its secondary amine groups. For example:
-
Sulfonylation : The piperazine nitrogen reacts with sulfonyl chlorides to form sulfonamide derivatives. This reaction is critical in introducing the thiophene-2-sulfonyl group.
-
Alkylation/Acylation : Alkyl halides or acyl chlorides can alkylate or acylate the piperazine nitrogen, modifying solubility and biological activity .
Electrophilic Substitution at the Triazolopyrimidine Core
The triazolopyrimidine ring system is electron-deficient, making it susceptible to electrophilic aromatic substitution (EAS). The methoxyphenyl group at position 3 directs electrophiles to specific positions:
-
Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups at the para position relative to the methoxy group.
-
Halogenation : Chlorination or bromination occurs under mild conditions (e.g., Cl₂/FeCl₃) .
| Reaction Type | Reagents/Conditions | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy group on phenyl | |
| Bromination | Br₂/FeCl₃, CHCl₃ | C-5 or C-7 of triazolopyrimidine |
Methoxyphenyl Group
-
Demethylation : Treatment with BBr₃ in dichloromethane removes the methyl group, yielding a phenolic derivative, which can undergo further functionalization .
-
Oxidation : Strong oxidants (e.g., KMnO₄) convert the methoxy group to a carbonyl or carboxylic acid under acidic conditions .
Thiophene-2-sulfonyl Group
-
Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the sulfonamide bond hydrolyzes to regenerate the parent piperazine and thiophene-2-sulfonic acid.
Cross-Coupling Reactions
The triazolopyrimidine core supports palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Aryl boronic acids react at halogenated positions (e.g., bromine at C-5) to form biaryl systems .
-
Heck Coupling : Alkenes couple to halogenated triazolopyrimidines, enabling side-chain diversification .
Reduction and Oxidation of the Triazolopyrimidine Core
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, though this may destabilize the heterocyclic system.
-
Oxidation : Peracids (e.g., mCPBA) oxidize sulfur-containing substituents, such as thioethers to sulfoxides/sulfones .
Stability Under Acidic/Basic Conditions
Comparison with Similar Compounds
Key Observations:
Substituent Effects on the Triazolopyrimidine Core: The 4-methoxyphenyl group in the target compound and ’s analog provides electron-donating properties, which may enhance π-π stacking interactions in receptor binding .
Piperazine Modifications :
- The thiophene-2-sulfonyl group in the target compound introduces a rigid, planar heterocycle with moderate electron-withdrawing effects, contrasting with the methoxybenzoyl () or trifluoromethylbenzoyl () groups. This may improve selectivity for sulfonyl-binding enzyme pockets .
- Benzenesulfonyl () and trifluoromethylbenzoyl () analogs highlight how electronic and steric properties influence binding. The trifluoromethyl group in ’s compound could enhance metabolic stability .
Biological Implications: ’s thioxo and glycosyl derivatives demonstrated anticancer activity, suggesting that sulfur-containing substituents (like the target’s thiophene sulfonyl) may confer similar efficacy . ’s triazolopyrimidines with urea groups acted as adenosine A2A receptor modulators, implying that the target compound’s sulfonyl-piperazine motif could also target allosteric sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine?
- Methodology :
- Step 1 : Synthesize the triazolo-pyrimidine core via cyclization of hydrazine intermediates. For example, hydrazine derivatives of 4-methoxyphenylprop-enones can react with α,β-keto compounds under basic conditions (e.g., NaH in toluene) to form pyrazole intermediates .
- Step 2 : Introduce the thiophene-2-sulfonyl group to the piperazine ring. Use sulfonyl chloride derivatives (e.g., thiophene-2-sulfonyl chloride) in nucleophilic substitution reactions with piperazine precursors under anhydrous conditions .
- Step 3 : Couple the triazolo-pyrimidine and sulfonyl-piperazine moieties via SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination, depending on the reactivity of the pyrimidine C7 position .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol/water mixtures are effective .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- 1H NMR : Confirm regioselectivity of triazolo-pyrimidine ring formation and sulfonamide linkage integrity. Key signals include aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.3 ppm) and thiophene sulfonyl protons (δ 7.5–8.1 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~500–520 Da) .
Q. What enzymatic or cellular targets are plausible for this compound based on structural analogs?
- Target Hypotheses :
- Phosphodiesterases (PDEs) : The triazolo-pyrimidine core resembles PDE inhibitors (e.g., sildenafil analogs), suggesting potential interaction with PDE5 or PDE10 .
- Fungal Tyrosinase : The 4-methoxyphenyl group is common in antifungal agents; in vitro assays against Candida spp. or Aspergillus spp. are recommended .
- 14-α-Demethylase (CYP51) : Molecular docking studies with PDB:3LD6 can predict binding affinity for antifungal activity .
Advanced Research Questions
Q. How can computational methods optimize regioselectivity in forming the triazolo-pyrimidine core?
- Strategy :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states for cyclization steps. Software like Gaussian or ORCA can predict energy barriers for competing pathways (e.g., triazolo vs. pyrazolo isomers) .
- Machine Learning : Train models on existing triazolo-pyrimidine synthesis data to predict optimal solvents (e.g., ethanol vs. DMF) and oxidants (e.g., NaOCl vs. DDQ) for >90% regioselectivity .
- Validation : Compare computed NMR shifts with experimental data to confirm correct isomer formation .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Approach :
- Purity Assessment : Re-evaluate conflicting compounds via HPLC and elemental analysis to rule out impurities (>98% purity required for reliable bioassays) .
- Assay Conditions : Standardize enzyme inhibition protocols (e.g., ATP concentration, pH, temperature) to minimize variability. For PDE assays, use fluorescent cAMP/cGMP kits with positive controls (e.g., IBMX) .
- Structural Confirmation : Re-synthesize disputed analogs and verify structures via X-ray crystallography (e.g., Cambridge Structural Database cross-referencing) .
Q. How can green chemistry principles improve the scalability of this compound’s synthesis?
- Innovations :
- Oxidant Replacement : Substitute toxic Cr(VI) reagents with NaOCl (as in triazolopyridine syntheses) for oxidative ring closure. Ethanol as a solvent reduces environmental impact .
- Catalysis : Explore heterogeneous catalysts (e.g., Pd/C) for coupling steps to minimize metal leaching and enable solvent recycling .
- Waste Reduction : Implement flow chemistry for continuous processing of intermediates, reducing solvent use by 40–60% .
Methodological Considerations
- Synthetic Challenges : The electron-deficient pyrimidine ring may require elevated temperatures (80–100°C) for coupling reactions. Microwave-assisted synthesis can reduce reaction times .
- Stability Issues : The sulfonamide group is prone to hydrolysis under acidic conditions. Store the compound in anhydrous DMSO or under nitrogen .
- Bioassay Design : For antifungal testing, include terbinafine as a positive control and assess MIC (Minimum Inhibitory Concentration) via broth microdilution (CLSI guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
